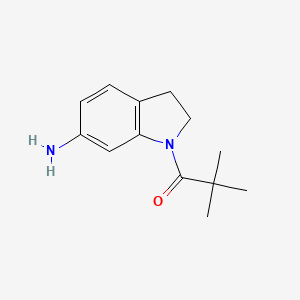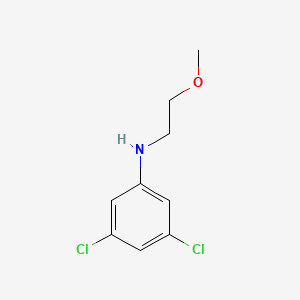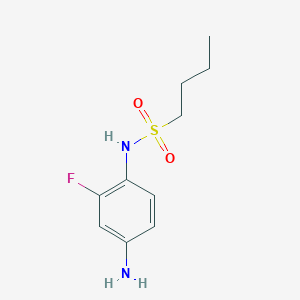
4-methyl-2-(1H-pyrazol-1-ylmethyl)quinoline-3-carboxylic acid
Overview
Description
“4-methyl-2-(1H-pyrazol-1-ylmethyl)quinoline-3-carboxylic acid” is a compound used for proteomics research . It has a molecular formula of C15H13N3O2 and a molecular weight of 267.28 .
Synthesis Analysis
The synthesis of quinoline derivatives like “this compound” has been a subject of research for many years . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . More recently, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions have been used for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzene ring fused with a pyridine moiety, which is a characteristic of quinoline compounds .
Chemical Reactions Analysis
Quinoline derivatives undergo a variety of chemical reactions. For instance, the Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups and can be used in the large-scale synthesis of bioactive molecules .
Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular formula of C15H13N3O2 and a molecular weight of 267.28 .
Scientific Research Applications
Synthesis and Cytotoxic Activity
Researchers have explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a structural resemblance to 4-methyl-2-(1H-pyrazol-1-ylmethyl)quinoline-3-carboxylic acid. These compounds were synthesized and tested for their cytotoxic properties against various cancer cell lines. The study demonstrated potent cytotoxic effects, indicating their potential as anticancer agents (Deady et al., 2003).
Heterocyclic Chemistry
The field of heterocyclic chemistry has seen the synthesis of pyrazolo[3,4-c]quinoline derivatives, showcasing the versatility of quinoline-based compounds in constructing complex heterocyclic structures. This work highlights the synthetic routes and methodologies that could be applied to similar quinoline derivatives, underscoring their significance in organic synthesis (Nagarajan & Shah, 1992).
Antimicrobial Agents
The development of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents represents another application. These compounds were synthesized and evaluated for their antibacterial and antifungal activities, demonstrating the therapeutic potential of quinoline derivatives in treating infectious diseases (Holla et al., 2006).
Supramolecular Chemistry
Research in supramolecular chemistry involving 2-methylquinoline/quinoline with various carboxylic acids has led to the formation of noncovalent-bonded supramolecular architectures. These studies provide insights into the interactions between quinoline bases and carboxylic acids, forming structures with potential applications in material science and molecular recognition (Gao et al., 2014).
Antiproliferative Activity
The synthesis of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides and their evaluation for antiproliferative activity against human cancer cell lines highlight the potential of quinoline derivatives in cancer therapy. These compounds demonstrated significant cytotoxicity and the ability to induce apoptotic cell death, suggesting their utility in anticancer drug development (Pirol et al., 2014).
Safety and Hazards
The safety information for “4-methyl-2-(1H-pyrazol-1-ylmethyl)quinoline-3-carboxylic acid” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on developing new synthesis protocols and exploring the biological and pharmaceutical activities of quinoline derivatives .
properties
IUPAC Name |
4-methyl-2-(pyrazol-1-ylmethyl)quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10-11-5-2-3-6-12(11)17-13(14(10)15(19)20)9-18-8-4-7-16-18/h2-8H,9H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNFSBWKXZCRAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)CN3C=CC=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline](/img/structure/B1414693.png)
![2-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline](/img/structure/B1414694.png)
![(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B1414695.png)
![1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone](/img/structure/B1414696.png)



amine](/img/structure/B1414705.png)
![Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]-](/img/structure/B1414707.png)
amine](/img/structure/B1414708.png)
![(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine](/img/structure/B1414709.png)
![(Cyclopropylmethyl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1414710.png)

